2-(Bromoacetyl)-6-methoxynaphthalene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-(6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrO2/c1-16-12-5-4-9-6-11(13(15)8-14)3-2-10(9)7-12/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHKEQGAGUAOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50145415 | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10262-65-4 | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010262654 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromoacetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50145415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Bromoacetyl)-6-methoxynaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 Bromoacetyl 6 Methoxynaphthalene
Precursor Synthesis and Regioselective Considerations
The most common and well-documented method for the synthesis of 2-acetyl-6-methoxynaphthalene (B28280) is the Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). This electrophilic aromatic substitution reaction can be influenced by various factors, including the choice of acylating agent, catalyst, solvent, and reaction temperature.
The reaction of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst is a widely employed method for the synthesis of 2-acetyl-6-methoxynaphthalene.
Synthesis of 2-Acetyl-6-methoxynaphthalene
Friedel-Crafts Acylation of 2-Methoxynaphthalene with Acetyl Chloride
Catalyst Systems and Solvent Effects (e.g., Aluminum Chloride in Nitrobenzene)
The choice of catalyst and solvent system is paramount in directing the regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene. Aluminum chloride (AlCl₃) is a commonly used Lewis acid catalyst for this transformation. The solvent, however, plays a crucial role in determining the position of acylation.
When the reaction is carried out in a non-polar solvent such as carbon disulfide, the primary product is 1-acetyl-2-methoxynaphthalene. orgsyn.orgrsc.org Conversely, employing a polar solvent like nitrobenzene (B124822) significantly favors the formation of the desired 2-acetyl-6-methoxynaphthalene. orgsyn.orgrsc.org The use of nitrobenzene as a solvent is reported to drive the acylation to occur predominantly at the 6-position. orgsyn.org It is suggested that the 1-acetylnaphthalene-AlCl₃ complex is soluble in polar solvents like nitrobenzene, allowing for a reversible reaction that eventually leads to the more thermodynamically stable 2-acetylnaphthalene product. stackexchange.com
Temperature Control and Regioselectivity (e.g., 6- vs. 1-acetylation)
Temperature control is a critical parameter for achieving high regioselectivity in the acylation of 2-methoxynaphthalene. Lower temperatures tend to favor the formation of the 1-acetylated product, while higher temperatures promote the formation of the 6-acetylated isomer. orgsyn.org However, excessively high temperatures can lead to the formation of undesirable tarry by-products. orgsyn.org One procedure specifies maintaining the temperature between 10.5 and 13°C during the addition of acetyl chloride. orgsyn.org Another protocol suggests an aging reaction temperature of 40 ± 5°C to optimize the yield of the 6-acetyl isomer. google.com It has been observed that below 0°C, the yield of the 6-acetylated product is significantly low, ranging from only 3–10%. orgsyn.org
Purification Techniques
Following the reaction, a series of purification steps are necessary to isolate the 2-acetyl-6-methoxynaphthalene from the reaction mixture and any isomeric byproducts. A typical workup involves pouring the reaction mixture into a mixture of ice and concentrated hydrochloric acid. orgsyn.org The organic layer, containing the product and nitrobenzene, is then separated and washed. orgsyn.org
Steam distillation is often employed to remove the high-boiling nitrobenzene solvent. orgsyn.org The remaining solid residue can be further purified by vacuum distillation. orgsyn.org The final purification step typically involves recrystallization from a suitable solvent, such as methanol, to yield pure, crystalline 2-acetyl-6-methoxynaphthalene. orgsyn.org Column chromatography on silica gel can also be utilized as a purification method. chemicalbook.com
Acetic anhydride can be used as an alternative acylating agent to acetyl chloride for the synthesis of 2-acetyl-6-methoxynaphthalene. orgsyn.orgniir.org When using acetic anhydride, it is necessary to use two molecular equivalents of aluminum chloride per mole of the anhydride. orgsyn.org The amount of nitrobenzene solvent may also need to be increased by approximately 30%. orgsyn.org This method is reported to provide a similar yield of the desired ketone compared to the use of acetyl chloride. orgsyn.org
The use of heterogeneous catalysts, such as zeolites, in conjunction with acetic anhydride has also been explored as a more environmentally friendly alternative to traditional Friedel-Crafts conditions. orientjchem.orgresearchgate.net For instance, the acylation of 2-methoxynaphthalene with acetic anhydride has been investigated using various zeolite catalysts. orientjchem.orgresearchgate.net
Research Findings on Synthetic Methodologies
| Parameter | Acetyl Chloride Method | Acetic Anhydride Method |
| Acylating Agent | Acetyl Chloride | Acetic Anhydride |
| Catalyst | Aluminum Chloride (typically 1.1-1.2 equivalents) google.com | Aluminum Chloride (typically 2 equivalents) orgsyn.org or Zeolites orientjchem.org |
| Solvent | Nitrobenzene (favors 6-acylation) orgsyn.orgrsc.org, Carbon Disulfide (favors 1-acylation) orgsyn.orgrsc.org | Nitrobenzene orgsyn.org, Toluene, Dichloromethane orientjchem.org |
| Temperature | Crucial for regioselectivity; higher temperatures favor 6-acylation orgsyn.org | Can influence conversion and selectivity orientjchem.org |
| Key Advantage | Well-established, high-yielding for 6-isomer in nitrobenzene | Can be used with more environmentally benign heterogeneous catalysts orientjchem.org |
| Key Disadvantage | Use of hazardous nitrobenzene and stoichiometric aluminum chloride | May require higher catalyst loading and specific conditions for high selectivity |
| Purification | Steam distillation, vacuum distillation, recrystallization orgsyn.org | Similar workup and purification procedures |
Utilizing Methylzinc Iodide with 6-Methoxy-2-naphthoyl Chloride
A known method for the preparation of the precursor 2-acetyl-6-methoxynaphthalene involves the reaction of methylzinc iodide with 6-methoxy-2-naphthoyl chloride. orgsyn.org This organometallic approach provides an alternative to Friedel-Crafts acylation methods for introducing the acetyl group onto the naphthalene (B1677914) ring.
Synthesis of 2-Bromo-6-methoxynaphthalene (B28277) as a Precursor
An important alternative synthetic route involves the initial preparation of 2-bromo-6-methoxynaphthalene. This compound serves as a crucial intermediate for various non-steroidal anti-inflammatory agents. tandfonline.comtandfonline.com Several methods have been developed for its synthesis.
A common and effective strategy for synthesizing 2-bromo-6-methoxynaphthalene begins with the bromination of 2-naphthol (also known as β-naphthol). google.comgoogle.com This process typically involves a multi-step sequence:
Dibromination of 2-Naphthol : 2-Naphthol is first brominated to produce 1,6-dibromo-2-naphthol. google.comgoogle.com This reaction is often carried out in a chlorinated solvent like methylene (B1212753) chloride. google.comgoogle.com The use of an oxidizing agent, such as hydrogen peroxide, can be employed to regenerate bromine from the hydrogen bromide byproduct, which helps to prevent the formation of undesirable side products.
Selective Reduction (Dehalogenation) : The resulting 1,6-dibromo-2-naphthol undergoes a selective reduction to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol. google.comgoogle.com This reduction is commonly achieved using reagents like sodium bisulfite. google.comgoogle.com
Methylation : The final step is the methylation of the hydroxyl group of 6-bromo-2-naphthol to form 2-bromo-6-methoxynaphthalene. tandfonline.comtandfonline.com Various methylating agents can be used, including dimethyl sulfate and methyl halides. tandfonline.comtandfonline.com Due to toxicity and environmental concerns associated with some traditional methylating agents, greener alternatives like dimethyl carbonate (DMC) have been explored and utilized effectively. tandfonline.com
Table 1: Reaction Conditions for the Synthesis of 2-Bromo-6-methoxynaphthalene via Bromination of 2-Naphthol
| Step | Reagents | Solvent | Key Parameters | Product |
| Bromination | 2-Naphthol, Bromine, Hydrogen Peroxide | Methylene Chloride | Molar excess of bromine | 1,6-dibromo-2-naphthol |
| Reduction | 1,6-dibromo-2-naphthol, Sodium Bisulfite | Butanol | - | 6-bromo-2-naphthol |
| Methylation | 6-bromo-2-naphthol, Dimethyl Carbonate | None (neat) | Catalytic base | 2-bromo-6-methoxynaphthalene |
An alternative approach to synthesizing 2-bromo-6-methoxynaphthalene starts with 2-methoxynaphthalene. This method involves an initial bromination step followed by a selective dehalogenation.
The process begins with the bromination of 2-methoxynaphthalene, which typically yields 1,6-dibromo-2-methoxynaphthalene. googleapis.comgoogle.comgoogle.com This reaction can be carried out using bromine in a solvent such as acetic acid or propionic acid. googleapis.comgoogle.com
Following the bromination, a selective dehalogenation is performed to remove the bromine atom at the 1-position. This is achieved by reacting the 1,6-dibromo-2-methoxynaphthalene with metallic iron powder in the same reaction medium. googleapis.comgoogle.comgoogle.com The presence of hydrobromic acid, generated during the initial bromination, is crucial for this reduction step. googleapis.comgoogle.com This "bromo-debromo" process offers a direct route to 2-bromo-6-methoxynaphthalene from 2-methoxynaphthalene in a one-pot synthesis. google.com
Table 2: Synthesis of 2-Bromo-6-methoxynaphthalene via Bromination of 2-Methoxynaphthalene
| Step | Starting Material | Reagents | Solvent | Product |
| Bromination & Dehalogenation | 2-Methoxynaphthalene | Bromine, Iron Powder | Acetic Acid | 2-bromo-6-methoxynaphthalene |
Bromoacetylation Strategies for 2-(Bromoacetyl)-6-methoxynaphthalene
The final key transformation to obtain this compound is the bromoacetylation of a suitable precursor.
The most direct route to this compound involves the bromination of 2-acetyl-6-methoxynaphthalene. 2-Acetyl-6-methoxynaphthalene itself is a valuable intermediate in the synthesis of pharmaceuticals like Naproxen. google.comrice.edu It is commonly synthesized via the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. orgsyn.orggoogle.comorientjchem.org The choice of solvent, such as nitrobenzene, can influence the regioselectivity of the acylation to favor the desired 6-acetylated product. orgsyn.org
The direct bromination of the acetyl group of 2-acetyl-6-methoxynaphthalene is a common method to introduce the bromine atom. This reaction is typically carried out using elemental bromine in the presence of a suitable catalyst. The catalyst facilitates the electrophilic substitution on the alpha-carbon of the acetyl group.
While specific catalytic systems for the direct bromination of 2-acetyl-6-methoxynaphthalene are proprietary or detailed in specific patents, the general principle aligns with standard alpha-bromination of ketones. Acidic or basic conditions can be employed to promote enol or enolate formation, which then reacts with bromine. The use of solid catalysts, such as clays, has also been explored in the bromination of naphthalene systems to enhance regioselectivity and reaction efficiency. cardiff.ac.uk
Direct Bromination of 2-Acetyl-6-methoxynaphthalene
Selective Alpha-Bromination with Phenyltrimethylammonium Tribromide (PTT)
Phenyltrimethylammonium tribromide (PTT) is a solid, stable, and convenient source of bromine for the selective alpha-bromination of aralkyl ketones like 2-acetyl-6-methoxynaphthalene. orgsyn.org It offers advantages over the direct use of molecular bromine, which can lead to undesired side reactions. orgsyn.orgresearchgate.net
The reaction is typically carried out by adding PTT in small portions to a solution of 2-acetyl-6-methoxynaphthalene in an anhydrous solvent, such as tetrahydrofuran (THF), at room temperature. orgsyn.org The use of THF is advantageous due to the remarkable solubility of PTT in this solvent. orgsyn.org The reaction proceeds with the formation of a white precipitate, and the solution turns yellow. orgsyn.org After the reaction is complete, the crude product can be isolated by filtration and purified by recrystallization from a solvent like cyclohexane, yielding crystalline this compound. orgsyn.org A yield of 79% has been reported for this procedure. orgsyn.org
Table 1: Optimized Reaction Conditions for Selective Alpha-Bromination with PTT
| Parameter | Value |
|---|---|
| Starting Material | 2-Acetyl-6-methoxynaphthalene |
| Reagent | Phenyltrimethylammonium Tribromide (PTT) |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Reaction Time | Approximately 1 hour |
| Work-up | Filtration and Recrystallization |
| Reported Yield | 79% |
The key advantage of using PTT over molecular bromine lies in its selectivity. orgsyn.org When dissolved in THF, PTT acts as a source of Br₃⁻ ions, which exhibit different reactivity compared to molecular bromine (Br₂). orgsyn.org The reaction of molecular bromine with 2-acetyl-6-methoxynaphthalene in diethyl ether solution primarily results in ring bromination, yielding 2-acetyl-5-bromo-6-methoxynaphthalene as the main product. orgsyn.org In contrast, PTT selectively brominates the alpha-carbon of the acetyl group, demonstrating its utility in avoiding undesired aromatic substitution. orgsyn.orgresearchgate.net This selectivity is a significant advantage for synthesizing the target compound with high purity.
Under certain conditions, the reaction with PTT can lead to the formation of a dibromoacetyl byproduct, 2,2-dibromoacetyl-6-methoxynaphthalene. orgsyn.org This occurs when a molar excess of PTT is used. For instance, reacting 2-acetyl-6-methoxynaphthalene with two equivalents of PTT results in the formation of the dibrominated product. orgsyn.org This highlights the importance of controlling the stoichiometry of the reagents to selectively obtain the desired monobrominated product.
Bromoacetylation with Bromoacetyl Bromide
Bromoacetylation using bromoacetyl bromide is another method for introducing the bromoacetyl group. This highly reactive acyl halide can be used to acylate various substrates. In a general procedure, the lithium salt of a starting material is acylated with bromoacetyl bromide at low temperatures, such as -78 °C, to yield the N-bromoacetylated product. orgsyn.org While this specific application is not detailed for 2-acetyl-6-methoxynaphthalene, the principle of using a strong base to generate a nucleophile followed by acylation with bromoacetyl bromide is a common synthetic strategy.
Bromoacetylation with Bromoacetyl Chloride
Similar to bromoacetyl bromide, bromoacetyl chloride is a reactive reagent for bromoacetylation. Its synthesis can be achieved by refluxing bromoacetic acid with thionyl chloride. chemicalbook.com In the context of the synthesis of related naphthalene compounds, acetyl chloride is used in the Friedel-Crafts acylation of 2-methoxynaphthalene to produce 2-acetyl-6-methoxynaphthalene. orgsyn.org While the direct bromoacetylation of 6-methoxynaphthalene with bromoacetyl chloride is not explicitly detailed, it represents a plausible, albeit potentially less selective, synthetic route.
Green Chemistry Approaches to Bromoacetylation
In recent years, there has been a growing interest in developing more environmentally friendly synthetic methods. For bromination reactions, this includes the use of solid-supported reagents and alternative energy sources to minimize waste and avoid hazardous solvents.
One green approach involves the regioselective α-bromination of aralkyl ketones using N-bromosuccinimide (NBS) in the presence of a reusable catalyst like Montmorillonite K-10 in methanol. researchgate.net This method offers advantages such as short reaction times, simple work-up procedures, and the ability to reuse the catalyst. researchgate.net
Another green chemistry principle is the use of ultrasound irradiation to accelerate reactions and reduce energy consumption. researchgate.net While not specifically documented for the bromoacetylation of 2-acetyl-6-methoxynaphthalene, ultrasound has been successfully employed for the synthesis of other organic compounds, often leading to higher yields and shorter reaction times under solvent-free or milder conditions. researchgate.net These approaches represent promising avenues for the future development of more sustainable synthetic routes to this compound.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis (MAOS) has emerged as a significant green chemistry tool, often leading to shorter reaction times, higher yields, and enhanced product purity. nih.gov This technology utilizes microwave irradiation to provide rapid and uniform heating directly to polar molecules in the reaction mixture. scirp.orgsphinxsai.com While specific studies detailing the microwave-assisted synthesis of this compound are not extensively documented, the principles of MAOS are widely applied to analogous reactions, such as Friedel-Crafts acylations.
The application of microwave irradiation can dramatically reduce reaction times from hours to minutes and can sometimes be performed under solvent-free conditions, further boosting the environmental credentials of the synthesis. nih.govsphinxsai.com For instance, in related heterocyclic syntheses, microwave assistance has been shown to improve yields and simplify purification processes. nih.gov However, research into the effect of microwave irradiation on intermolecular Friedel-Crafts reactions, such as the acylation of naphthalene, has shown that it may not always have the same accelerating effect as it does on intramolecular reactions. scirp.orgresearchgate.net The primary benefit in these cases is attributed to the rapid heating of polar substances rather than a specific microwave-induced catalytic effect. scirp.org
| Method | Reaction Time | Yield | Conditions |
| Conventional Heating | 12 - 31 hours | 48% | Standard reflux |
| Microwave Irradiation | 1 hour | 56% | Solvent-free or minimal solvent |
This table provides a generalized comparison for analogous reactions, illustrating the potential advantages of microwave-assisted synthesis. nih.gov
Catalyst Development for Environmentally Benign Protocols
Traditional Friedel-Crafts acylation reactions often employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃), which generate significant amounts of toxic and corrosive waste. orientjchem.org To align with the principles of green chemistry, significant research has been directed toward developing environmentally benign, reusable solid acid catalysts. orientjchem.org
Zeolites, with their well-defined pore structures and tunable acidity, have been extensively studied for the regioselective acylation of 2-methoxynaphthalene (2-MN). orientjchem.orgmdpi.com Catalysts such as HBEA, H-beta, and ZSM-5 zeolites have shown promise in replacing homogeneous catalysts. orientjchem.org These solid acids can be easily separated from the reaction mixture and potentially reused, minimizing waste. researchgate.net
Research has shown that ion-exchanged zeolites can offer superior performance. For example:
Fe³⁺-ion-exchanged zeolite beta achieved a 97% conversion of acetic anhydride with a 37.4% selectivity for the desired 2-acetyl-6-methoxynaphthalene (2,6-ACMN) after 24 hours. orientjchem.org
Cu²⁺-ion-exchanged BEA zeolite provided a slightly higher selectivity of 40% at the same conversion rate. orientjchem.org
Zr⁴⁺-ion-exchanged zeolite beta , prepared via an ion-exchange method, demonstrated increased activity and selectivity when used in a dichloromethane solvent. orientjchem.org
The pore size, acidity, and preparation method of the zeolite catalyst are critical factors that influence both the conversion of the reactant and the selectivity towards the desired 2,6-isomer over other products like 1-acetyl-2-methoxynaphthalene (1,2-ACMN). orientjchem.org
| Catalyst | Reactant Conversion | Selectivity for 2,6-ACMN | Reaction Time |
| Fe³⁺-zeolite beta | 97% | 37.4% | 24 hours |
| Cu²⁺-BEA zeolite | 97% | 40% | Not Specified |
| Ag⁺-zeolite | 67% | 53% | Not Specified |
| Zr⁴⁺-zeolite beta | 29% (of 2-MN) | 39% | 36 hours |
Data compiled from studies on the acetylation of 2-methoxynaphthalene. orientjchem.org
Optimization of Reaction Conditions for this compound Synthesis
Solvent Selection and Polarity Effects
Solvent polarity plays a crucial role in determining the regioselectivity of the Friedel-Crafts acylation of 2-methoxynaphthalene. researchgate.net The choice of solvent can significantly alter the ratio of the desired 2-acetyl-6-methoxynaphthalene (the thermodynamically stable product) to the kinetically favored 1-acetyl-2-methoxynaphthalene. stackexchange.com
Polar Solvents: Solvents of intermediate to high polarity, such as nitrobenzene , are known to favor the formation of the 2,6-isomer. researchgate.netrsc.org In polar solvents, the initially formed 1-acetylnaphthalene-AlCl₃ complex remains soluble, allowing for a rearrangement to the more stable 2,6-isomer. stackexchange.com High yields of the desired product can be achieved in solvents like nitrobenzene. researchgate.net
Non-Polar Solvents: In contrast, non-polar solvents like carbon disulfide or dichloromethane tend to favor the formation of the 1,2-isomer. stackexchange.comrsc.org In these solvents, the kinetic product complex may precipitate, preventing further isomerization. stackexchange.com
Very Polar Solvents: Highly polar solvents, such as sulfolane, can sometimes reduce reaction rates by competing with the reactants for adsorption on the catalyst's active sites, particularly when using zeolite catalysts. researchgate.net
| Solvent | Polarity | Predominant Isomer Formed |
| Nitrobenzene | High | 2-acetyl-6-methoxynaphthalene (2,6-ACMN) |
| Carbon Disulfide | Non-Polar | 1-acetyl-2-methoxynaphthalene (1,2-ACMN) |
| Dichloromethane | Intermediate | 1-acetyl-2-methoxynaphthalene (1,2-ACMN) |
| Sulfolane | High (Aprotic) | Promotes 2,6-ACMN but can lower reaction rate |
This table illustrates the general effect of solvent polarity on the acylation of 2-methoxynaphthalene. researchgate.netstackexchange.comrsc.org
Temperature and Reaction Time Control
Temperature and reaction duration are critical, interdependent variables that must be precisely controlled to maximize the yield of 2-acetyl-6-methoxynaphthalene. orgsyn.org The initial acylation is often performed at a low temperature to control the exothermic reaction, followed by a longer "aging" or rearrangement period at a higher temperature. orgsyn.orggoogle.com
Low Temperatures (e.g., < 15°C): At lower temperatures, the formation of the kinetically favored 1,2-isomer is dominant. orgsyn.org
Higher Temperatures (e.g., 40°C to 170°C): Increasing the temperature facilitates the isomerization of the 1,2-product to the more thermodynamically stable 2,6-product. researchgate.netgoogle.com For instance, one protocol specifies an aging reaction at 40 ± 5°C for 10-30 hours to achieve this conversion. google.com When using HBEA zeolite catalysts, operating at temperatures of 170°C or higher has been shown to produce high yields of the 2,6-isomer. researchgate.net However, excessively high temperatures can lead to the formation of tarry by-products. orgsyn.org
Longer reaction times are often necessary to achieve higher conversion and allow for the isomerization to the desired product. Studies using Zr⁴⁺-zeolite beta catalysts at 140°C noted a reaction time of 36 hours. orientjchem.org
Catalyst Loading and Specificity
The amount of catalyst used (catalyst loading) and its intrinsic properties are key to an effective synthesis. In traditional Friedel-Crafts reactions using AlCl₃, a molar ratio of 1.1-1.2 moles of AlCl₃ per mole of 2-methoxynaphthalene is recommended for optimal conversion. google.com
The specificity of the catalyst, particularly with solid acids like zeolites, is paramount for achieving high regioselectivity. The shape and size of the zeolite pores can create a "shape-selective" environment. It has been proposed that the more confined internal channels of certain zeolites, like H-beta, restrict access to the 1-position of 2-methoxynaphthalene, thereby favoring acylation at the less bulky 6-position. The acidity of the catalyst also affects its activity, with studies showing that aluminum salts of heteropolyacids lead to better yields due to their higher acidity. researchgate.net
Yield Improvement Strategies
Optimized Reaction Conditions: As detailed above, the synergistic control of solvent, temperature, reaction time, and catalyst selection is the primary strategy for maximizing yield. google.com A combination of a polar solvent like nitrobenzene with a controlled aging temperature (e.g., 40°C) and optimal catalyst loading (1.15-1.2 mol eq. of AlCl₃) has been patented to improve yield. google.com
Use of Heterogeneous Catalysts: While traditional methods can achieve yields of 45-48%, the use of recyclable solid acid catalysts like ion-exchanged zeolites offers a more sustainable route with high selectivity, which contributes to a higher isolated yield by reducing difficult-to-separate isomers. orientjchem.orgorgsyn.org
Protecting Group Chemistry: An alternative approach involves first protecting the more reactive 1-position of 2-methoxynaphthalene. For instance, brominating the 1-position allows the subsequent acylation to occur selectively at the 6-position. The bromine protecting group can then be removed via dehalogenation to yield the final product. This multi-step process can achieve yields higher than 90%.
Chemical Reactivity and Synthetic Transformations of 2 Bromoacetyl 6 Methoxynaphthalene
Nucleophilic Substitution Reactions at the Bromoacetyl Group
The carbon atom adjacent to the carbonyl group and bonded to the bromine atom is highly susceptible to nucleophilic attack. This is due to the electron-withdrawing effect of the adjacent carbonyl group and the fact that bromide is an excellent leaving group. These reactions typically proceed via an Sₙ2 mechanism. organic-chemistry.orgmasterorganicchemistry.com
2-(Bromoacetyl)-6-methoxynaphthalene readily reacts with primary, secondary, and tertiary amines to yield the corresponding α-amino ketone derivatives. The reaction involves the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon, displacing the bromide ion. organic-chemistry.orgacs.org With primary or secondary amines, the initial product is an ammonium (B1175870) salt, which is subsequently deprotonated to give the neutral amine derivative. The resulting amino ketones can be important intermediates in the synthesis of various biologically active compounds. ontosight.ai It is important to note that the primary amine product can potentially react further with the starting material, leading to the formation of secondary and tertiary amine products.
| Reactant(s) | Reagent(s)/Conditions | Product Type |
|---|---|---|
| This compound + Primary Amine (R-NH₂) | Typically in an organic solvent, often with a non-nucleophilic base to neutralize HBr byproduct. | α-Secondary Amino Ketone |
| This compound + Secondary Amine (R₂NH) | Organic solvent, may require a base. | α-Tertiary Amino Ketone |
| This compound + Tertiary Amine (R₃N) | Organic solvent. | Quaternary Ammonium Salt |
The bromoacetyl group exhibits high reactivity and chemoselectivity towards thiol nucleophiles. The reaction between this compound and a thiol (or its conjugate base, a thiolate) proceeds rapidly to form a stable thioether linkage. This transformation is particularly efficient and is often employed in bioconjugation chemistry to attach molecules to cysteine residues in peptides and proteins. Studies on the reactivity of the bromoacetyl function show that it reacts selectively with thiols at pH values around 9.0, without significant reaction with other nucleophilic groups like amines that might be present in a peptide. organic-chemistry.org
| Reactant(s) | Reagent(s)/Conditions | Product Type |
|---|---|---|
| This compound + Thiol (R-SH) | Aqueous or organic solvent, typically under neutral to slightly basic conditions (e.g., pH 7-9) to facilitate thiolate formation. | α-Thioether Ketone |
In a reaction analogous to the classic Williamson ether synthesis, this compound can react with alcohols to form ether derivatives. masterorganicchemistry.comorganicchemistrytutor.com For this reaction to proceed efficiently, the alcohol is typically deprotonated with a strong, non-nucleophilic base, such as sodium hydride (NaH), to form the more potent nucleophile, the alkoxide ion (RO⁻). youtube.com The resulting alkoxide then attacks the electrophilic carbon of the bromoacetyl group, displacing the bromide and forming a new carbon-oxygen bond. masterorganicchemistry.com
| Reactant(s) | Reagent(s)/Conditions | Product Type |
|---|---|---|
| This compound + Alcohol (R-OH) | 1. Strong base (e.g., NaH) to form alkoxide. 2. Anhydrous organic solvent (e.g., THF, DMF). | α-Alkoxy Ketone (Ether) |
The bromoacetyl group is an effective precursor for the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. radiopaedia.org Specifically, it can undergo nucleophilic substitution with the positron-emitting isotope fluorine-18 (B77423) ([¹⁸F]F⁻). nih.gov Due to the short half-life of ¹⁸F (approximately 110 minutes), the radiolabeling reaction must be rapid and efficient. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide, using [¹⁸F]fluoride activated by a phase-transfer catalyst, such as Kryptofix 2.2.2, in the presence of a weak base like potassium carbonate. radiologykey.comfz-juelich.de The [¹⁸F]fluoride ion displaces the bromide to yield the ¹⁸F-labeled tracer, 2-(fluoroacetyl)-6-methoxynaphthalene. nih.gov
| Reactant(s) | Reagent(s)/Conditions | Product Type |
|---|---|---|
| This compound | [¹⁸F]KF/Kryptofix 2.2.2, K₂CO₃, polar aprotic solvent (e.g., CH₃CN), elevated temperature (e.g., 80-120°C). | 2-([¹⁸F]Fluoroacetyl)-6-methoxynaphthalene |
Oxidation Reactions
While the primary reactivity of the molecule is centered on the bromoacetyl group, the methoxy-substituted naphthalene (B1677914) ring can also undergo oxidative transformations under specific conditions.
The methoxy (B1213986) group on the naphthalene ring can be converted into a carbonyl group, leading to the formation of a naphthoquinone derivative. This transformation is a known process for methoxylated aromatic systems, although it can require harsh conditions. rsc.org One common pathway involves an initial O-demethylation of the aryl methyl ether to the corresponding phenol (B47542) (a hydroxyl group) using reagents such as hydrobromic acid (HBr). researchgate.net The resulting naphthol is more susceptible to oxidation and can be converted to the corresponding 1,4-naphthoquinone (B94277) using strong oxidizing agents like chromium trioxide or potassium dichromate in an acidic medium. scirp.orgorgsyn.org Alternatively, direct electrochemical oxidation of methoxynaphthalenes can provide routes to naphthoquinone derivatives, often as their acetals. rsc.org
| Transformation | Typical Reagent(s)/Conditions | Product Type |
|---|---|---|
| Demethylation followed by Oxidation | Step 1: Demethylating agent (e.g., HBr, BBr₃). Step 2: Oxidizing agent (e.g., CrO₃, K₂Cr₂O₇/H⁺). | 2-(Bromoacetyl)-naphthalene-1,4-dione (a naphthoquinone) |
| Direct Electrochemical Oxidation | Anodic oxidation in a suitable solvent/electrolyte system (e.g., methanol). | Naphthoquinone derivative (e.g., as a bis-acetal) |
Reduction Reactions
The bromoacetyl group of this compound is susceptible to reduction, allowing for the selective transformation of this functional group. The primary reduction of interest is the conversion of the α-bromo ketone to the corresponding ketone, which removes the bromine atom and replaces it with a hydrogen. This transformation is a key step in synthetic pathways where the bromoacetyl group is used to activate the α-position or as a precursor, and the bromine is no longer needed in the final structure.
Reduction of the Bromoacetyl Group to Acetyl
The conversion of the 2-(bromoacetyl) moiety to a 2-acetyl group involves the reductive dehalogenation of the α-carbon. This is a common transformation for α-halo ketones and can be achieved through several methods. These methods are generally mild enough to avoid reduction of the ketone carbonyl or the aromatic naphthalene ring.
One prominent method is catalytic hydrogenation. In this process, the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), often with a base like magnesium oxide or sodium acetate (B1210297) to neutralize the hydrogen bromide (HBr) formed during the reaction.
Another effective approach involves the use of reducing agents that are selective for the carbon-halogen bond. Zinc dust in acetic acid is a classic and effective reagent for this purpose. The reaction proceeds via an organozinc intermediate which is then protonated by the acidic solvent to yield the debrominated ketone. Other common reducing systems include sodium dithionite (B78146), sodium iodide in the presence of a reducing acid, or tin(II) chloride.
The choice of method depends on the presence of other functional groups in the molecule and the desired reaction conditions. For this compound, these reductions yield 2-acetyl-6-methoxynaphthalene (B28280), an important intermediate in its own right.
| Reagent/System | Typical Conditions | Key Features |
|---|---|---|
| H₂ / Pd-C | H₂ (1 atm), Pd/C (5-10 mol%), base (e.g., MgO, NaOAc), solvent (e.g., Ethanol, Ethyl Acetate), room temp. | Commonly used, high efficiency, requires hydrogenation apparatus. |
| Zn / Acetic Acid | Zinc dust, glacial acetic acid, often with gentle heating. | Classic, inexpensive, and effective method. |
| Sodium dithionite (Na₂S₂O₄) | Aqueous or biphasic solvent system (e.g., Dichloromethane/Water), room temp. | Mild reducing agent, useful in the presence of sensitive groups. |
| NaI / Acid | Sodium iodide in a solvent like acetone (B3395972) or trifluoroacetic acid. | Involves in-situ formation of HI, which acts as the reducing agent. |
Condensation Reactions for Complex Molecule Synthesis
While the primary reactivity of the α-bromo ketone functionality is as an electrophile at the α-carbon, the carbonyl group can participate in condensation reactions, typically after conversion to the less reactive acetyl derivative. These reactions are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures.
Reaction with Aldehydes and Ketones
The reaction of a ketone with an aldehyde or another ketone is characteristic of aldol-type or Knoevenagel condensations. For a molecule like this compound, direct condensation is complicated by the high electrophilicity of the carbon bearing the bromine, which is a prime target for nucleophilic attack. Therefore, it is more practical to first reduce the bromoacetyl group to an acetyl group, forming 2-acetyl-6-methoxynaphthalene.
The resulting 2-acetyl-6-methoxynaphthalene possesses acidic α-protons on its methyl group, which can be removed by a base to form a nucleophilic enolate. This enolate can then react with various aldehydes and ketones. For instance, in a Claisen-Schmidt condensation, the enolate of 2-acetyl-6-methoxynaphthalene can react with an aromatic aldehyde (e.g., benzaldehyde) in the presence of an acid or base catalyst to form an α,β-unsaturated ketone, also known as a chalcone (B49325). These chalcones are valuable intermediates for the synthesis of flavonoids and other heterocyclic compounds.
Cyclocondensation Reactions
This compound is an excellent substrate for cyclocondensation reactions to form various heterocyclic systems. In these reactions, the bromoacetyl moiety acts as a three-atom component (C-C=O), where the bromine serves as a leaving group and the carbonyl carbon is an electrophilic center.
A classic example is the Hantzsch thiazole (B1198619) synthesis , where an α-halo ketone reacts with a thioamide to form a thiazole ring. iau.irsynarchive.com For instance, the reaction of this compound with thiourea (B124793) would proceed via initial nucleophilic attack by the sulfur atom of thiourea on the α-carbon, displacing the bromide ion. chemhelpasap.com This is followed by an intramolecular cyclization where a nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the final 2-amino-4-(6-methoxy-2-naphthyl)thiazole. chemhelpasap.comcutm.ac.in This reaction is a highly efficient and straightforward method for constructing substituted thiazole rings, which are prevalent in many biologically active compounds. iau.irmdpi.com
Similarly, reaction with amidines can lead to the formation of substituted imidazoles, and reaction with thiosemicarbazide (B42300) can yield aminothiazine derivatives. These cyclocondensation reactions highlight the utility of this compound as a building block in medicinal and materials chemistry.
Comparative Reactivity with Related Bromoacetyl Compounds
The reactivity of this compound is modulated by the electronic properties of both the naphthalene ring system and its substituents. Understanding these influences is crucial for predicting reaction outcomes and designing synthetic strategies.
Impact of Naphthalene Ring Substituents on Reactivity
The naphthalene ring itself is more electron-rich and generally more reactive towards electrophiles than benzene (B151609). The substituents on this ring play a critical role in tuning its reactivity and the reactivity of the attached bromoacetyl group.
The methoxy group (-OCH₃) at the 6-position is an electron-donating group (EDG) through resonance (+M effect), where its lone pair of electrons can delocalize into the aromatic system. stpeters.co.in This effect increases the nucleophilicity of the naphthalene ring, making it more susceptible to electrophilic aromatic substitution. Conversely, the electron-donating nature of the methoxy group can slightly decrease the electrophilicity of the bromoacetyl side chain by pushing electron density toward it, potentially slowing down reactions with nucleophiles compared to an unsubstituted analog.
The bromoacetyl group (-COCH₂Br) is a strong electron-withdrawing group (EWG). It deactivates the naphthalene ring towards electrophilic attack through both its inductive (-I) and resonance (-M) effects. stpeters.co.in This deactivation makes further electrophilic substitution on the ring more difficult.
Crucially, substituents on the aromatic ring also influence the reactivity of the α-carbon in the bromoacetyl group towards nucleophilic substitution. The carbonyl group's inductive effect enhances the polarity of the carbon-halogen bond, making the α-carbon highly electron-deficient and reactive towards nucleophiles. nih.gov An electron-withdrawing group elsewhere on the naphthalene ring would further increase this electrophilicity, accelerating the rate of nucleophilic substitution at the α-carbon. Conversely, an electron-donating group, like the methoxy group present, slightly counteracts this effect.
| Substituent Type on Naphthalene Ring | Example | Effect on Ring (Electrophilic Attack) | Effect on Bromoacetyl Group (Nucleophilic Attack at α-Carbon) |
|---|---|---|---|
| Strongly Activating (EDG) | -OH, -NH₂ | Strongly activates, increases reaction rate | Slightly decreases reactivity |
| Moderately Activating (EDG) | -OCH₃, -OR | Activates, increases reaction rate | Slightly decreases reactivity |
| Deactivating (Halogen) | -F, -Cl, -Br | Weakly deactivates, slows reaction rate | Slightly increases reactivity |
| Moderately Deactivating (EWG) | -C(O)R, -C(O)OR | Deactivates, slows reaction rate | Increases reactivity |
| Strongly Deactivating (EWG) | -NO₂, -CF₃, -CN | Strongly deactivates, significantly slows reaction rate | Strongly increases reactivity |
Reactivity Differences in Fluorescent Probe Synthesis
The utility of this compound as a precursor in the synthesis of fluorescent probes is fundamentally governed by the reactivity of its α-bromoacetyl group. This electrophilic center is susceptible to nucleophilic attack, a characteristic exploited for covalently attaching the methoxynaphthalene fluorophore to various molecules of interest. However, the rate and success of these synthetic transformations are highly dependent on several factors, leading to significant reactivity differences. These differences arise from the nature of the nucleophile, the electronic properties of the naphthalene core, and the identity of the halogen leaving group.
Influence of Nucleophile Strength
The primary reaction in probe synthesis involves the nucleophilic substitution of the bromide ion by a suitable nucleophile on the target molecule. The bromoacetyl group readily reacts with soft nucleophiles, most notably the thiol group of cysteine residues in proteins. This high reactivity and selectivity for thiols make this compound an effective reagent for labeling specific sites on proteins. The reaction proceeds via an SN2 mechanism, where the sulfur atom attacks the carbon of the CH₂Br group, displacing the bromide. The rate of this reaction is significantly faster with thiols compared to other biological nucleophiles like amines (e.g., lysine (B10760008) residues), which are considered harder nucleophiles. This inherent selectivity allows for targeted labeling of cysteine-containing peptides and proteins under controlled conditions.
Electronic Effects of the Naphthalene Substituent
The reactivity of the bromoacetyl group is modulated by the electronic properties of the substituent at the 6-position of the naphthalene ring. In this compound, the methoxy group (-OCH₃) acts as an electron-donating group through resonance, which slightly increases the electron density on the naphthalene ring system. This donation effect can subtly decrease the electrophilicity of the acetyl carbon, thereby moderating its reactivity.
A pertinent comparison can be made with the structurally similar compound, 6-bromoacetyl-2-dimethylaminonaphthalene, the precursor to the well-known fluorescent probe Badan. The dimethylamino group (-N(CH₃)₂) is a significantly stronger electron-donating group than the methoxy group. This enhanced electron donation reduces the electrophilicity of the bromoacetyl moiety in the Badan precursor, making it less reactive towards nucleophiles compared to this compound. Consequently, this compound is expected to react more readily with nucleophiles under identical conditions. This difference in reactivity can be critical when designing synthetic strategies for fluorescent probes, as a more reactive precursor may allow for milder reaction conditions or shorter reaction times.
| Compound | Substituent at 6-Position | Electronic Effect of Substituent | Predicted Relative Electrophilicity of Bromoacetyl Group | Predicted Relative Reactivity with Nucleophiles |
|---|---|---|---|---|
| This compound | Methoxy (-OCH₃) | Moderately Electron-Donating | Higher | Higher |
| 6-Bromoacetyl-2-dimethylaminonaphthalene | Dimethylamino (-N(CH₃)₂) | Strongly Electron-Donating | Lower | Lower |
Effect of the Halogen Leaving Group
The identity of the halogen in the α-haloacetyl group plays a crucial role in its reactivity. Bromine is a good leaving group, contributing to the high reactivity of this compound. In the synthesis of analogous fluorescent probes, this reactivity can be tuned by replacing bromine with a different halogen.
For instance, in studies involving the related 6-acyl-2-dimethylaminonaphthalene scaffold, a chloroacetyl derivative (6-chloroacetyl-2-dimethylaminonaphthalene) was synthesized and characterized. It was found to be significantly less reactive than its bromoacetyl counterpart. This reduced reactivity was advantageous in specific applications, such as enzymatic assays for glutathione (B108866) transferases, where it minimized the rate of non-enzymatic background reaction with glutathione. While this specific study was not performed on the 6-methoxynaphthalene system, the principle holds true: the reactivity of the haloacetyl group follows the order of leaving group ability (I > Br > Cl), providing a method to modulate the reactivity of the probe precursor for specific synthetic or analytical needs. This demonstrates that while this compound is a versatile and reactive precursor, analogous chloro- or iodo-acetyl derivatives could be synthesized to either decrease or increase reactivity in the synthesis of novel fluorescent probes.
Mechanistic Investigations of 2 Bromoacetyl 6 Methoxynaphthalene Reactions
Elucidation of Reaction Pathways
The reaction pathways of 2-(bromoacetyl)-6-methoxynaphthalene are primarily dictated by the interplay between its two key functional groups: the bromoacetyl group and the methoxy (B1213986) group attached to the naphthalene (B1677914) core.
This compound belongs to the class of compounds known as α-haloketones. nih.gov The reactivity of this class is characterized by the presence of two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bonded to the bromine atom. mdpi.com The electron-withdrawing nature of the carbonyl group and the bromine atom polarizes the C-Br and C=O bonds, making both the carbonyl carbon and the α-carbon susceptible to nucleophilic attack. nih.gov
The primary reaction pathway for this compound involves nucleophilic substitution at the α-carbon, displacing the bromide ion. This SN2-type reaction is common for α-haloketones and is a key step in their use as synthetic building blocks. nih.govontosight.ai The bromoacetyl moiety acts as a potent electrophile, readily reacting with a wide range of nucleophiles such as amines, thiols, and carbanions. ontosight.ai
Table 1: Potential Electrophilic Sites in this compound
| Site | Position | Reason for Electrophilicity | Typical Reaction |
| α-Carbon | -COC H₂Br | Attached to two electron-withdrawing groups (carbonyl and bromine). | Nucleophilic Substitution (SN2) |
| Carbonyl Carbon | -C OCH₂Br | Polarized C=O bond due to oxygen's high electronegativity. | Nucleophilic Addition |
The methoxy group (-OCH₃) at the 6-position of the naphthalene ring is an electron-donating group. Its primary role is to modulate the electronic properties of the aromatic system. While the most significant reactions occur at the bromoacetyl side-chain, the methoxy group's influence is not negligible.
It activates the naphthalene ring towards electrophilic aromatic substitution, should such competing reactions occur. In the synthesis of the precursor, 2-acetyl-6-methoxynaphthalene (B28280), via Friedel-Crafts acylation, the position of the incoming acetyl group is highly dependent on the solvent and temperature, which demonstrates the directing influence of the methoxy group. orgsyn.orgorientjchem.org For instance, using nitrobenzene (B124822) as a solvent tends to favor acylation at the 6-position, whereas carbon disulfide can lead to the 1-acetyl isomer. orgsyn.org This indicates that the methoxy group, while positioned relatively far from the primary reaction center of the bromoacetyl group, governs the regiochemistry of the naphthalene core's synthesis and could influence potential side reactions. orgsyn.org
Spectroscopic Studies for Mechanistic Insights
Spectroscopic techniques are indispensable for probing the intricate details of reaction mechanisms, allowing for the observation of transient intermediates and the real-time tracking of species concentration.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for monitoring the progress of chemical reactions in real-time. By tracking the changes in the NMR spectrum over time, kinetic data can be obtained, and the formation of intermediates and products can be confirmed.
For a typical nucleophilic substitution reaction of this compound, ¹H NMR spectroscopy would be particularly insightful. The methylene (B1212753) protons (-CH₂Br) of the starting material have a characteristic chemical shift. As the reaction proceeds, the signal corresponding to these protons would decrease in intensity, while new signals corresponding to the methylene protons of the product (now attached to the nucleophile) would appear and grow. Monitoring the integration of these signals over time allows for the calculation of reaction rates and conversion. The distinct aromatic proton signals of the naphthalene ring system can also be monitored for any changes that might indicate side reactions involving the aromatic core. orgsyn.org
Infrared (IR) spectroscopy and mass spectrometry (MS) are crucial for identifying reaction intermediates, which are often short-lived and present in low concentrations.
Infrared Spectroscopy : This technique is particularly useful for monitoring changes in functional groups. The carbonyl (C=O) stretch of the bromoacetyl group in the starting material has a specific frequency in the IR spectrum. thermofisher.com The formation of an intermediate, such as an enolate, or the final product would result in a shift of this carbonyl frequency or its disappearance, providing evidence for the proposed mechanistic step.
Mass Spectrometry : Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) are exceptionally sensitive for detecting charged intermediates directly from a reaction mixture. rsc.orgnih.gov In reactions of this compound, ESI-MS could be used to identify and characterize transient species such as protonated starting material, intermediates of nucleophilic attack, or other charged adducts. researchgate.netstanford.edu The high mass accuracy of modern mass spectrometers allows for the determination of the elemental composition of these fleeting species, providing strong evidence for their structure. rsc.org
Computational Chemistry in Reaction Mechanism Analysis
Computational chemistry, particularly Density Functional Theory (DFT), has become an essential tool for analyzing reaction mechanisms. nih.gov It provides detailed energetic and structural information about reactants, transition states, and products that can be difficult to obtain experimentally. researchgate.netup.ac.za
For reactions involving this compound, DFT calculations can be used to:
Model Reaction Pathways : By calculating the potential energy surface, chemists can map out the most likely reaction pathway, comparing the activation energies of competing mechanisms, such as nucleophilic substitution versus epoxidation. up.ac.za
Characterize Transition States : The geometry and energy of transition states can be calculated, offering insight into the key bond-forming and bond-breaking events. This is crucial for understanding the factors that control the reaction rate and selectivity. nih.gov
Analyze Electronic Structure : Methods like Natural Bond Orbital (NBO) analysis can be used to study the charge distribution and orbital interactions within the molecule, quantitatively confirming the electrophilic nature of the bromoacetyl group and the electronic influence of the methoxy substituent. researchgate.net
Studies on analogous compounds like 2-(bromoacetyl)naphthalene and α-bromoacetophenone have successfully used DFT to elucidate structural properties and model reaction pathways with nucleophiles, demonstrating the power of this approach for understanding the reactivity of this compound. researchgate.netup.ac.za
Table 2: Computationally Derived Parameters for Mechanistic Analysis
| Parameter | Information Provided | Relevance to this compound |
| Activation Energy (Ea) | The energy barrier for a reaction to occur. | Compares feasibility of different reaction pathways (e.g., SN2 vs. addition). |
| Transition State Geometry | The molecular structure at the peak of the energy barrier. | Shows which atoms are involved in bond formation/breaking. |
| Reaction Enthalpy (ΔH) | The net energy change of a reaction (exothermic/endothermic). | Determines the thermodynamic favorability of the overall transformation. |
| NBO Charges | The calculated charge distribution on each atom. | Quantifies the electrophilicity of the α-carbon and carbonyl carbon. |
Density Functional Theory (DFT) Calculations for Transition States
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms, particularly for locating and characterizing transition states. For a typical SN2 reaction of this compound with a nucleophile (Nu-), DFT calculations could elucidate the geometry and energetics of the transition state.
A hypothetical study would involve modeling the reactants, the transition state, and the products. The transition state would feature an elongated C-Br bond and a partially formed C-Nu bond. Key parameters that would be calculated include the activation energy (the energy difference between the reactants and the transition state) and the reaction energy (the energy difference between the reactants and the products).
Hypothetical DFT Calculation Results for the Reaction of this compound with a Generic Nucleophile
| Parameter | Hypothetical Value (kcal/mol) | Description |
| Activation Energy (ΔE‡) | 15 - 25 | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Energy (ΔErxn) | -10 to -20 | The overall energy change of the reaction, indicating its thermodynamic favorability. |
| C-Br bond length in TS | ~2.2 - 2.4 Å | Elongated compared to the reactant (~1.9 Å). |
| C-Nu bond length in TS | ~2.0 - 2.2 Å | Partially formed bond. |
Note: The data in this table is hypothetical and serves as an illustration of the types of results that would be generated from DFT calculations. Actual values would depend on the specific nucleophile and the level of theory used.
Molecular Dynamics Simulations of Reaction Progress
Molecular Dynamics (MD) simulations can provide insights into the dynamic aspects of a reaction, including the role of the solvent and the trajectory of the reacting molecules over time. An MD simulation of the reaction of this compound would model the compound and a nucleophile in a solvent box.
By simulating the system over picoseconds or nanoseconds, researchers could observe the approach of the nucleophile, the formation of the transition state, and the departure of the bromide leaving group. These simulations are particularly useful for understanding how solvent molecules rearrange to stabilize the transition state and the products. Ab initio molecular dynamics (AIMD) could be employed to model the electronic changes throughout the reaction trajectory.
Semi-empirical Methods (e.g., PM5) for Reaction Energetics
Semi-empirical methods, such as PM5 (Parametric Method 5), offer a computationally less expensive alternative to DFT for calculating reaction energetics. numberanalytics.comscispace.com While generally less accurate than DFT, they can be useful for initial explorations of reaction pathways and for studying larger systems. scispace.com
For the reactions of this compound, a semi-empirical method could be used to quickly screen the reactivity with a variety of nucleophiles or to study the effect of different substituents on the naphthalene ring. The calculated reaction energies can provide a qualitative understanding of the thermodynamic feasibility of different reaction pathways.
Hypothetical PM5 Calculation of Reaction Enthalpies for this compound with Various Nucleophiles
| Nucleophile | Hypothetical Reaction Enthalpy (kcal/mol) |
| Imidazole | -15.2 |
| Pyridine | -12.8 |
| Thiourea (B124793) | -18.5 |
Note: This data is for illustrative purposes only and represents the type of information that could be obtained from semi-empirical calculations.
Advanced Applications in Organic Synthesis and Material Science
Building Block for Complex Organic Molecules
As a foundational reagent, 2-(Bromoacetyl)-6-methoxynaphthalene provides chemists with a reliable tool for constructing intricate molecular architectures. Its rigid naphthalene (B1677914) structure and reactive handle are exploited in the synthesis of medicinally relevant scaffolds and diverse heterocyclic systems.
The 6-methoxy-2-naphthyl moiety is the core pharmacophore of several major non-steroidal anti-inflammatory drugs, most notably Naproxen and Nabumetone. While this compound contains this essential framework, the most widely documented industrial syntheses of these drugs typically commence from different, though closely related, precursors.
For instance, the synthesis of Naproxen , (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, often involves the intermediate 2-bromo-6-methoxynaphthalene (B28277). google.commedchemexpress.com Similarly, common routes to Nabumetone , 4-(6-methoxynaphthalen-2-yl)butan-2-one, frequently start with 2-acetyl-6-methoxynaphthalene (B28280) or 2-bromo-6-methoxynaphthalene. medchemexpress.com A potential, though less common, pathway to Naproxen from this compound could involve a Favorskii rearrangement, a known method for converting α-haloketones into carboxylic acid derivatives, but specific literature detailing this route is not prevalent. researchgate.net The established syntheses highlight the importance of the 6-methoxynaphthalene core, for which this compound serves as a functionalized carrier.
The electrophilic nature of the α-bromo ketone in this compound makes it an ideal substrate for cyclocondensation reactions to form a variety of heterocyclic rings.
The Hantzsch thiazole (B1198619) synthesis is a classic and highly efficient method for constructing the thiazole ring. chemhelpasap.comsynarchive.com This reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea (B124793). nih.gov this compound is a perfect candidate for the α-haloketone component in this synthesis. The reaction proceeds via initial nucleophilic attack of the thioamide's sulfur atom on the α-carbon, displacing the bromide, followed by intramolecular cyclization and dehydration to yield a 2-amino-4-arylthiazole derivative. This provides a direct route to compounds bearing the 6-methoxynaphthalene group appended to a thiazole ring, a scaffold of significant interest in medicinal chemistry. bepls.com
Hybrid molecules that combine two or more distinct pharmacophores are a major focus of modern drug discovery. The reactive handle on this compound allows it to be covalently linked to other scaffolds, such as coumarins. For example, a hybrid molecule can be formed through a Williamson ether synthesis by reacting this compound with a hydroxycoumarin derivative in the presence of a mild base. This reaction links the two moieties via a stable ether bond, creating a novel molecular entity that incorporates the structural features of both the naphthalene and coumarin systems. Analogous reactions using 3-(bromoacetyl)coumarins are widely employed to build diverse heterocyclic hybrids. semanticscholar.orgnih.govresearchgate.net
In the context of complex molecule synthesis, "late-stage functionalization" refers to the introduction of key functional groups in the final steps of a synthetic sequence. The bromoacetyl group of this compound serves this purpose effectively. It acts as an alkylating agent, enabling the attachment of the entire methoxynaphthoylmethyl group to a larger, pre-assembled molecule. This strategy is valuable in medicinal chemistry for creating analogues of a lead compound. A molecule containing a nucleophilic group (e.g., a phenol (B47542), thiol, or amine) can be modified by reaction with this compound to introduce the bulky, lipophilic, and fluorescent naphthalene moiety, potentially altering the parent molecule's biological activity, solubility, or pharmacokinetic properties.
Construction of Heterocyclic Systems
Precursor for Fluorescent Probes and Dyes
The inherent fluorescence of the naphthalene ring system makes this compound a valuable precursor for creating fluorescent labels and probes for analytical applications. nih.gov The bromoacetyl function serves as a reactive site to covalently attach the naphthalene fluorophore to target analytes, making them detectable by fluorescence spectroscopy.
A key application is its use as a pre-column derivatization reagent in High-Performance Liquid Chromatography (HPLC) for the analysis of compounds that lack a native chromophore or fluorophore, such as bile acids and other carboxylic acids. nih.gov In a documented method, carboxylic acids are converted into their fluorescent esters by reacting them with this compound. The reaction is typically performed in an aqueous medium using a phase-transfer catalyst at a slightly elevated temperature. nih.gov The resulting esters are highly fluorescent and can be separated by reversed-phase HPLC and quantified with high sensitivity. nih.govunco.edunih.govresearchgate.net
The photophysical properties of the resulting derivatized acids have been characterized, establishing the optimal wavelengths for their detection.
Table 1: Analytical Parameters for Carboxylic Acid Derivatization
| Parameter | Value | Reference |
|---|---|---|
| Reagent | This compound | nih.gov |
| Analyte Type | Carboxylic Acids (e.g., Bile Acids) | nih.gov |
| Reaction Conditions | Aqueous medium, ultrasonication at 40°C | nih.gov |
| Excitation Wavelength (λex) | 300 nm | nih.gov |
| Emission Wavelength (λem) | 460 nm | nih.gov |
| Detection Method | HPLC with Fluorescence Detection | nih.gov |
This derivatization strategy significantly enhances the sensitivity of analysis, allowing for the quantification of important biological molecules in complex matrices like pharmaceutical formulations and human bile. nih.gov
Polarity-Sensitive Fluorescent Probes
Polarity-sensitive fluorescent probes are molecules designed to exhibit changes in their fluorescence properties—such as emission wavelength, intensity, or lifetime—in response to the polarity of their microenvironment. This sensitivity is often achieved through a phenomenon known as intramolecular charge transfer (ICT). In a typical ICT probe, an electron-donating group (donor) is connected to an electron-accepting group (acceptor) through a π-conjugated system. Upon excitation with light, an electron is transferred from the donor to the acceptor, creating an excited state with a large dipole moment. In polar solvents, this charge-separated excited state is stabilized, which typically results in a red-shifted (longer wavelength) and lower intensity emission compared to its fluorescence in nonpolar environments.
The structure of this compound makes it a suitable building block for creating such probes.
The 6-methoxynaphthalene group serves as a well-established fluorophore and a π-conjugated system. The methoxy (B1213986) group (-OCH₃) is a moderate electron-donating group.
The bromoacetyl group (-COCH₂Br) is an electron-withdrawing group and, more importantly, a highly reactive electrophilic site (an α-haloketone).
This reactivity allows for the straightforward attachment of various other molecular moieties. For instance, by reacting this compound with a compound containing a strong electron-donating group (such as an aniline or a carbazole derivative), a classic Donor-π-Acceptor (D-π-A) structure can be synthesized. The resulting molecule would possess the necessary architecture to function as a polarity-sensitive probe, where the naphthalene ring acts as the π-bridge.
Derivatization for Enhanced Fluorescence
Derivatization is a chemical modification process used to convert a compound into a related product, or "derivative." In analytical chemistry, fluorescent derivatization is a key strategy for analyzing molecules that are not naturally fluorescent or have very weak fluorescence. This technique involves reacting the target analyte with a fluorescent "tagging" reagent, which imparts its fluorescent properties to the analyte, allowing for highly sensitive detection using methods like high-performance liquid chromatography (HPLC) with fluorescence detection.
This compound is an excellent candidate for a fluorescent derivatization reagent. Its utility stems from two key features:
Reactive Handle : The bromoacetyl group is highly reactive towards nucleophilic functional groups such as amines (-NH₂), thiols (-SH), and carboxylic acids (-COOH). This allows it to form stable covalent bonds with a wide range of biologically and environmentally important molecules.
Fluorescent Core : The 6-methoxynaphthalene moiety is inherently fluorescent, providing the necessary signal for detection after the reaction is complete.
The process enhances analytical sensitivity and selectivity, as only the derivatized analytes will produce a fluorescent signal. For example, fatty acids or amino acids in a complex biological sample could be derivatized with this compound, enabling their detection and quantification at very low concentrations.
Design of Push-Pull Dyes
Push-pull dyes, also known as donor-acceptor or D-π-A dyes, are chromophores that have an electron-donating group (the "push") and an electron-withdrawing group (the "pull") connected by a π-conjugated spacer. researchgate.net This architecture leads to a strong intramolecular charge transfer from the donor to the acceptor upon photoexcitation, which governs the dye's optical and electronic properties. researchgate.net These dyes are central to various applications in material science, including nonlinear optics, organic photovoltaics, and dye-sensitized solar cells (DSSCs). researchgate.net
Naphthalene-based scaffolds are of significant interest in the design of novel push-pull systems. The extended π-system of the naphthalene ring serves as an excellent conjugated bridge. The structure of this compound contains the essential components to act as a precursor for push-pull dyes:
Electron-Donating Influence : The methoxy group (-OCH₃) attached to the naphthalene ring acts as a mild electron donor.
Electron-Withdrawing Group : The acetyl group (-COCH₃) is an electron-withdrawing moiety.
π-Conjugated System : The naphthalene ring provides the necessary pathway for charge transfer.
More complex push-pull dyes can be synthesized by modifying the molecule. The bromine atom can be replaced or used in cross-coupling reactions to attach stronger donor or acceptor groups, allowing for precise tuning of the dye's absorption and emission characteristics to suit specific applications, such as in semi-transparent solar cells.
Intermediates in Pharmaceutical and Agrochemical Industries
Synthesis of Antihistamines
Currently, there is no available scientific literature that directly links this compound to the synthesis of antihistamines.
Role in Anti-Inflammatory Agent Development
This compound and its close chemical relatives are significant intermediates in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The 6-methoxynaphthalene core is a key structural feature in several prominent anti-inflammatory agents.
Notably, the related precursor 2-acetyl-6-methoxynaphthalene is used to synthesize naphthalene-based chalcone (B49325) derivatives, which have shown potent anti-inflammatory activity. The synthesis involves the reaction of the acetyl group, and the subsequent derivatives have demonstrated significant efficacy in preclinical models.
Furthermore, the closely related compound 2-bromo-6-methoxynaphthalene is a well-documented intermediate in the industrial synthesis of major NSAIDs, including:
Naproxen : A widely used NSAID for treating pain, fever, and inflammation.
Nabumetone : A prodrug that is converted in the body to the active NSAID, 6-methoxy-2-naphthylacetic acid.
The synthesis of Nabumetone can proceed through intermediates like 2-acetyl-5-bromo-6-methoxynaphthalene. Given that this compound is the α-brominated version of a key precursor (2-acetyl-6-methoxynaphthalene), it serves as a highly valuable and reactive intermediate for creating the carbon-carbon bonds necessary to build the final drug structures.
Table 1: Research Findings on Naphthalene Derivatives in Anti-Inflammatory Agent Synthesis
| Precursor Compound | Synthesized Agent/Class | Therapeutic Target |
|---|---|---|
| 2-Acetyl-6-methoxynaphthalene | Naphthalene-Chalcone Hybrids | Inflammation |
| 2-Bromo-6-methoxynaphthalene | Naproxen, Nabumetone | Inflammation, Pain, Fever |
| 2-Acetyl-5-bromo-6-methoxynaphthalene | Nabumetone | Inflammation |
Application in Material Science
The applications of this compound in material science are primarily centered on its use as a building block for functional organic materials, leveraging its unique combination of fluorescent properties and chemical reactivity.
Its role as a precursor for push-pull dyes is particularly significant. Push-pull chromophores based on naphthalene and other aromatic scaffolds are investigated for a variety of optoelectronic applications. By carefully selecting the donor and acceptor groups attached to the naphthalene core, materials can be designed with tailored properties, such as:
Nonlinear Optical (NLO) Materials : Used in technologies like optical data storage and telecommunications.
Organic Photovoltaics (OPVs) : As sensitizers in dye-sensitized solar cells (DSSCs), where they are responsible for light absorption and charge separation. researchgate.net
Organic Light-Emitting Diodes (OLEDs) : As components of the emissive layer.
Furthermore, its utility as a fluorescent tag for derivatization can be extended to material science. For example, it can be used to label specific sites on polymer chains or functionalize surfaces, allowing them to be visualized and studied using fluorescence microscopy. This enables research into material structure, degradation, and interaction with biological systems.
Synthesis of Functionalized Polymers (e.g., Bromoacetylation of PEG)
The terminal hydroxyl groups of polymers like polyethylene glycol (PEG) can be chemically modified to introduce new functionalities, a process crucial for applications in biomedicine and materials science. One such modification is bromoacetylation, which introduces a reactive bromoacetyl group onto the polymer chain. While the direct bromoacetylation of PEG using this compound is not extensively documented in readily available literature, the general principles of such a reaction can be inferred from similar processes.
The reaction would involve the esterification of the terminal hydroxyl groups of PEG with the acetyl group of this compound, catalyzed by a suitable acid or coupling agent. The resulting polymer would be end-functionalized with the 6-methoxynaphthalene moiety. This modification would significantly alter the physicochemical properties of the parent polymer, imparting increased hydrophobicity and introducing the potential for further chemical transformations via the naphthalene ring.
A related, well-documented process is the bromoacetylation of PEG using 2-bromoacetyl bromide. researchgate.net This reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrobromic acid byproduct. The resulting bromoacetylated PEG is a versatile intermediate for attaching various molecules, including peptides and drugs, through nucleophilic substitution of the bromine atom.
Table 1: Comparison of Reagents for Bromoacetylation of PEG
| Reagent | Resulting Functional Group | Potential Advantages of Using this compound |
| 2-Bromoacetyl bromide | Bromoacetyl | Introduction of a bulky, hydrophobic naphthalene moiety. |
| This compound | (6-Methoxy-2-naphthoyl)methyl | Potential for fluorescence labeling and altered solubility. |
This table is generated based on chemical principles, as direct comparative research data was not found.
Development of Optoelectronic Materials
Naphthalene-based polymers are a significant class of materials in the field of optoelectronics due to their inherent photophysical properties. The extended π-conjugated system of the naphthalene ring allows for efficient absorption and emission of light, making them suitable for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
The incorporation of this compound into a polymer backbone can be envisioned through various polymerization techniques. For instance, the bromoacetyl group can serve as a point of attachment for other monomers or as a reactive site for post-polymerization modification. The methoxy group on the naphthalene ring can also influence the electronic properties of the resulting polymer by acting as an electron-donating group, which can affect the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Research on naphthalene-based polymers has demonstrated that their optoelectronic properties are highly tunable by modifying the chemical structure. For example, the synthesis of copolymers containing naphthalene and other aromatic units can lead to materials with a range of emission colors and charge transport characteristics. mdpi.com While specific studies detailing the use of this compound in the synthesis of optoelectronic polymers are not prevalent in the searched literature, the fundamental principles of polymer design suggest its potential as a valuable monomer or functionalizing agent.
Table 2: Potential Optoelectronic Properties of Polymers Incorporating this compound
| Property | Potential Influence of the 6-Methoxynaphthalene Moiety |
| Absorption/Emission Wavelength | The naphthalene core would likely result in absorption and emission in the UV-Visible region. |
| Quantum Yield | The rigid structure of the naphthalene ring could lead to high fluorescence quantum yields. |
| Charge Carrier Mobility | The π-conjugated system could facilitate charge transport, although this would be highly dependent on the overall polymer structure and morphology. |
| Solubility | The methoxy group and the overall structure would influence the polymer's solubility in organic solvents, which is crucial for solution-based processing of devices. |
This table represents potential properties based on the known characteristics of naphthalene-containing polymers; specific data for polymers derived from this compound is not available in the provided search results.
Analytical Research Methodologies for 2 Bromoacetyl 6 Methoxynaphthalene
Chromatographic Techniques
Chromatography is an essential tool for the separation and analysis of 2-(Bromoacetyl)-6-methoxynaphthalene from reaction mixtures and for its quantitative assessment.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is a primary technique for determining the purity of this compound. The method allows for the separation of the main compound from any starting materials, by-products, or degradation products. Purity analysis by HPLC is a standard quality control parameter, with specifications often requiring a purity of 95.0% or greater. thermofisher.com
In quantitative analysis, HPLC can be used to determine the concentration of this compound in a sample. Furthermore, the compound itself is utilized in analytical chemistry as a derivatizing agent for HPLC analysis. It reacts with specific functional groups, such as carboxylic acids, to form derivatives that can be more easily detected, often enhancing sensitivity.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method frequently employed to monitor the progress of chemical reactions in real-time. thieme.deyoutube.com In the synthesis of this compound, which can be prepared from 6-methoxynaphthalene and bromoacetyl chloride, TLC is used to track the consumption of the starting materials and the formation of the product. ontosight.ai
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate alongside reference spots of the starting materials. libretexts.org As the reaction progresses, the spot corresponding to the starting material diminishes in intensity, while a new spot, representing this compound, appears and intensifies. youtube.comlibretexts.org The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. youtube.com This technique allows chemists to determine the optimal reaction time and to check for the presence of any side products. libretexts.orgresearchgate.net
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR spectra provide a wealth of information about the chemical environment of each atom in the molecule.
Structural Elucidation and Proton/Carbon Assignment
The ¹H NMR spectrum of this compound displays characteristic signals that can be assigned to specific protons in the molecule. For instance, the methoxy (B1213986) group (–OCH₃) protons typically appear as a singlet around δ 3.9 ppm. The protons of the bromoacetyl group (–COCH₂Br) also produce a distinct singlet, generally found in the region of δ 4.3–4.5 ppm. The aromatic protons on the naphthalene (B1677914) ring system give rise to a more complex pattern of signals in the downfield region of the spectrum.
The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the bromoacetyl group is typically observed at a significant downfield shift. The methoxy carbon appears around δ 55-56 ppm. mdpi.comresearchgate.net The remaining signals correspond to the carbons of the naphthalene ring. The complete assignment of all proton and carbon signals is crucial for unambiguous structure confirmation. mdpi.com
Below are the typical ¹H and ¹³C NMR chemical shift assignments for this compound.
| ¹H NMR Assignments | ¹³C NMR Assignments | ||
|---|---|---|---|
| Proton Position | Chemical Shift (δ, ppm) | Carbon Position | Chemical Shift (δ, ppm) |
| -OCH₃ | ~3.9 (s, 3H) | -OCH₃ | ~55.5 |
| -CH₂Br | ~4.4 (s, 2H) | -CH₂Br | ~31.0 |
| Aromatic H | 7.1-8.4 (m, 6H) | C=O | ~190.5 |
| Aromatic C | 105-160 |
2D NMR Techniques for Connectivity
To definitively assign all signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. nih.gov
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. libretexts.org For this compound, COSY spectra would show correlations between the coupled protons within the naphthalene ring system, helping to trace the connectivity of the aromatic framework. libretexts.org
HSQC/HMQC (Heteronuclear Single/Multiple Quantum Correlation): These are heteronuclear correlation techniques that show direct, one-bond correlations between protons and the carbon atoms they are attached to. ustc.edu.cnyoutube.com An HSQC or HMQC spectrum of the compound would show a cross-peak connecting the methoxy proton signal to the methoxy carbon signal, and another connecting the bromoacetyl proton signal to its corresponding carbon. youtube.com This is invaluable for assigning the carbons that have attached protons. ustc.edu.cn
These advanced NMR methods, combined with 1D spectra, allow for a complete and confident structural assignment of this compound. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum is anticipated to exhibit characteristic peaks corresponding to the vibrations of its constituent bonds. These include:
Aromatic C-H Stretching: Vibrations of the hydrogen atoms attached to the naphthalene ring are expected in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretching: The methylene (B1212753) group (CH₂) in the bromoacetyl moiety will likely show stretching vibrations in the 2950-2850 cm⁻¹ range.
Carbonyl (C=O) Stretching: A strong absorption band, characteristic of the ketone group, is predicted to appear around 1680 cm⁻¹. Conjugation with the naphthalene ring typically shifts this peak to a lower wavenumber compared to a simple aliphatic ketone.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the naphthalene ring are expected to produce several bands in the 1600-1450 cm⁻¹ region.
C-O Stretching: The ether linkage of the methoxy group should give rise to a distinct band in the 1250-1050 cm⁻¹ range.
C-Br Stretching: The carbon-bromine bond in the bromoacetyl group is expected to have a characteristic absorption in the fingerprint region, typically between 600 and 500 cm⁻¹.
Predicted Infrared Spectroscopy Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (CH₂) | Stretching | 2950-2850 |
| Carbonyl (C=O) | Stretching | ~1680 |
| Aromatic C=C | Stretching | 1600-1450 |
| Ether C-O | Stretching | 1250-1050 |
| Alkyl Halide C-Br | Stretching | 600-500 |
Mass Spectrometry (ESI-MS) for Molecular Weight and Fragmentation
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for determining the molecular weight of a compound and studying its fragmentation patterns, which can provide valuable structural information. For this compound (C₁₃H₁₁BrO₂), the molecular weight is approximately 279.13 g/mol . thermofisher.com
In a typical ESI-MS experiment, the molecule would be expected to be observed as a protonated molecule [M+H]⁺ or as an adduct with other ions present in the mobile phase (e.g., [M+Na]⁺). The high-resolution mass spectrum would provide the exact mass, confirming the elemental composition.
Although a specific ESI-MS fragmentation pattern for this compound is not publicly documented, a probable fragmentation pathway can be deduced from its structure. The most likely fragmentation would involve the cleavage of the bond between the carbonyl carbon and the adjacent carbon of the naphthalene ring (α-cleavage), as well as the cleavage of the C-Br bond.
Predicted ESI-MS Fragmentation of this compound
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Fragmentation Pathway |
| [M+H]⁺ | [C₁₂H₉O₂]⁺ | BrCH₂• | Cleavage of the C-C bond between the carbonyl and the bromomethyl group. |
| [M+H]⁺ | [C₁₃H₁₁O₂]⁺ | Br• | Homolytic cleavage of the C-Br bond. |
| [M+H]⁺ | [C₁₁H₉O]⁺ | CO, BrCH₂• | Loss of the entire bromoacetyl group. |
UV-Vis Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected due to the presence of the extended π-conjugated system of the naphthalene ring and the carbonyl group.
The spectrum would likely exhibit absorptions corresponding to π → π* transitions, which involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The presence of the carbonyl group and the methoxy group as substituents on the naphthalene ring will influence the position and intensity of these absorption bands. While specific λmax values are not available, the extended conjugation would suggest absorptions in the UV region, potentially extending towards the visible range.
Raman Spectroscopy and Surface-Enhanced Raman Spectroscopy (SERS)
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide additional information about the vibrations of the naphthalene ring system and the C-C and C-Br bonds.
Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can significantly enhance the Raman signal of molecules adsorbed onto a nanostructured metal surface. This technique could be employed to obtain a much stronger and more detailed vibrational spectrum of this compound, even at very low concentrations.
Advanced Analytical Techniques
X-ray Crystallography for Solid-State Structure Determination
A successful crystallographic analysis would yield the crystal system, space group, and unit cell dimensions of the crystal. This data would unambiguously confirm the connectivity of the atoms and provide insights into the intermolecular interactions, such as packing forces, that govern the crystal structure.
Thermogravimetric Analysis (TGA) for Thermal Stability
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. TGA is used to determine the thermal stability of a material and to study its decomposition profile.
A TGA analysis of this compound would reveal the temperature at which the compound begins to decompose and the temperature at which the maximum rate of decomposition occurs. The resulting TGA curve would show the percentage of weight loss at different temperatures, providing information about the volatility and thermal degradation of the compound. This information is critical for understanding the compound's stability under various thermal conditions.
Differential Scanning Calorimetry (DSC) for Phase Transitions
Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique employed to investigate the thermal properties of materials, including the chemical compound this compound. This methodology is centered on measuring the difference in heat flow between a sample of the compound and a reference material as a function of temperature. Both the sample and the reference are subjected to a controlled temperature program, which can involve heating, cooling, or isothermal (constant temperature) conditions.
The primary application of DSC in the study of this compound is the characterization of its phase transitions. A phase transition is a physical process where a substance changes from one state of matter to another, such as from a solid to a liquid. These transitions are accompanied by a change in enthalpy, which is the heat absorbed or released during the process at constant pressure.
When this compound is heated in a DSC instrument, it eventually reaches its melting point, at which it transitions from a solid to a liquid state. This process requires an input of energy, known as the enthalpy of fusion (or heat of fusion), to break down the crystalline lattice structure of the solid. The DSC instrument detects this as an endothermic event, where the sample absorbs heat, resulting in a measurable peak on the resulting DSC thermogram.
The key parameters obtained from a DSC analysis of this compound include:
Melting Point (T_m): The temperature at which the solid-to-liquid phase transition occurs. For a pure crystalline solid, this is typically observed as a sharp, well-defined peak. The melting point is a crucial physical property for identifying and assessing the purity of the compound.
Enthalpy of Fusion (ΔH_f): The amount of heat absorbed by the sample during melting. This value is determined by integrating the area under the melting peak on the DSC curve and is indicative of the degree of crystallinity of the material.
While detailed experimental DSC curves and comprehensive thermodynamic data for this compound are not extensively available in publicly accessible research literature, the melting point has been reported by various chemical suppliers. This information is a key indicator of a primary phase transition.
The reported melting point for this compound is consistently in the range of 110 °C to 114 °C. thermofisher.com This temperature range signifies the point at which the compound undergoes its solid-to-liquid phase transition. The existence of a range rather than a single sharp point can be attributed to factors such as the purity of the sample and the specific experimental conditions of the measurement.
| Thermal Property | Reported Value | Significance |
|---|---|---|
| Melting Point (T_m) | 110-114 °C | Temperature of solid-to-liquid phase transition |
| Enthalpy of Fusion (ΔH_f) | Data not available in cited sources | Heat absorbed during melting; relates to crystallinity |
Further DSC studies could also investigate other potential phase transitions, such as polymorphism (the ability of a solid material to exist in more than one form or crystal structure) or decomposition at higher temperatures. Each polymorphic form would exhibit a unique melting point and enthalpy of fusion. A comprehensive DSC analysis would typically involve heating the sample to observe melting and then cooling it to study crystallization behavior, followed by a second heating cycle to examine any changes in the material's thermal properties that may have occurred during the initial thermal treatment.
Computational Chemistry and in Silico Studies of 2 Bromoacetyl 6 Methoxynaphthalene
Molecular Modeling and Geometry Optimization
Molecular modeling is a foundational aspect of computational chemistry, focused on determining the most stable three-dimensional arrangement of atoms in a molecule. researchgate.net This process, known as geometry optimization, seeks to find the minimum energy conformation on the potential energy surface. pennylane.aimdpi.com For a flexible molecule like 2-(Bromoacetyl)-6-methoxynaphthalene, which has a rotatable bromoacetyl group, identifying the global energy minimum is crucial for accurately predicting its properties.
Two of the most common ab initio and semi-empirical methods for geometry optimization are Hartree-Fock (HF) and Density Functional Theory (DFT). mdpi.comcnr.itnih.gov
The Hartree-Fock method approximates the many-electron wavefunction as a single Slater determinant. ntnu.no It solves the Schrödinger equation iteratively by considering each electron in the average field of all other electrons. ntnu.no While foundational, HF theory neglects electron correlation, which can affect the accuracy of the results for some systems. mit.edu
Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. ntnu.nomit.edu Unlike HF, which computes the complex many-electron wavefunction, DFT calculates the total energy of the system based on its electron density. ntnu.no DFT includes a term for exchange-correlation energy, which accounts for the effects of electron correlation. Various exchange-correlation functionals, such as B3LYP, are used to approximate this term. nih.govresearchgate.net For naphthalene (B1677914) derivatives, DFT methods have been shown to provide reliable predictions of molecular structures and properties. nih.gov
The accuracy of both HF and DFT calculations is highly dependent on the "level of theory," which comprises the chosen method (e.g., B3LYP) and the basis set. bohrium.com A basis set is a set of mathematical functions used to construct the molecular orbitals.
Commonly used basis sets include the Pople-style basis sets, such as 6-31G* or the more extensive 6-311++G(d,p). mdpi.comnih.gov These designations indicate the following:
6-311G : A triple-zeta valence basis set, meaning three functions are used to describe each valence orbital, providing more flexibility than smaller basis sets. cp2k.org
++ : Indicates the addition of diffuse functions on both heavy atoms and hydrogen. These are important for describing anions and weak, long-range interactions.
(d,p) : Denotes the addition of polarization functions (d-functions on heavy atoms, p-functions on hydrogen), which allow for non-spherical distortion of the orbitals and are crucial for accurately describing chemical bonding. cp2k.org
For molecules containing heavy atoms like bromine, larger and more flexible basis sets like 6-311++G(d,p) are generally required to obtain accurate geometric and electronic properties. nih.govresearchgate.netnih.gov The choice of basis set represents a trade-off between computational cost and accuracy. cp2k.org
Spectroscopic Property Prediction
Computational methods are extensively used to predict various spectroscopic properties, aiding in the interpretation of experimental data.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C chemical shifts of a molecule. The most common method for this is the Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT. rug.nl
The calculation first involves optimizing the molecular geometry. Then, the magnetic shielding tensors for each nucleus are computed. These values are then converted to chemical shifts (δ) by referencing them against the computed shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS). The accuracy of predicted shifts is generally within 0.2-0.3 ppm for ¹H and 2-5 ppm for ¹³C, which is often sufficient to distinguish between different isomers or conformers. rug.nl
Below is an illustrative table of predicted NMR chemical shifts for this compound, based on typical values for similar aromatic ketones.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic CH | 7.2 - 8.5 | 106 - 137 |
| -OCH₃ | ~3.95 | ~55.6 |
| -CH₂Br | ~4.80 | ~30.5 |
| C=O | - | ~191.0 |
| Aromatic Quaternary C | - | 125 - 160 |
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.saresearchgate.net DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.netnih.gov
After geometry optimization confirms a true energy minimum (indicated by the absence of imaginary frequencies), a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to atomic positions. The results provide a list of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR and Raman intensities. nih.gov
Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experimental spectra. researchgate.net
The table below presents predicted key vibrational frequencies for this compound.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (-CH₂) | 2980 - 2940 | Weak | Medium |
| Carbonyl (C=O) Stretch | ~1685 | Strong | Medium |
| Aromatic C=C Stretch | 1620 - 1450 | Medium-Strong | Strong |
| C-O Stretch (Aryl-Ether) | 1270 - 1230 | Strong | Weak |
| C-Br Stretch | 650 - 550 | Medium | Medium |
The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mit.edumdpi.com This method calculates the excited states of a molecule from its optimized ground-state geometry. mdpi.com
The output of a TD-DFT calculation includes the excitation wavelengths (λ), oscillator strengths (f), and the nature of the electronic transitions (e.g., HOMO→LUMO). The oscillator strength is a measure of the probability of a transition and is related to the intensity of the absorption peak. These predictions are valuable for understanding the photophysical properties of a compound. nih.govnih.gov For aromatic systems like this compound, transitions typically involve π→π* excitations within the naphthalene ring system.
An illustrative table of predicted UV-Vis absorption data is provided below.
| Predicted λₘₐₓ (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|
| ~330 | ~0.45 | HOMO → LUMO (π→π) |
| ~285 | ~0.70 | HOMO-1 → LUMO (π→π) |
| ~245 | ~1.10 | HOMO → LUMO+1 (π→π*) |
Electronic Structure Analysis
Electronic structure analysis is fundamental to understanding the reactivity, stability, and spectroscopic properties of a molecule. Methods such as Density Functional Theory (DFT) are employed to calculate key electronic parameters.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in determining a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. worldwidejournals.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (Egap), is a critical parameter for assessing molecular stability and electrical transport properties. worldwidejournals.com
A hypothetical data table for the frontier orbital energies of this compound would appear as follows, with values typically reported in electron volts (eV).
| Parameter | Energy (eV) |
| EHOMO | Value |
| ELUMO | Value |
| Energy Gap (ΔE) | Value |
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed description of the Lewis-like bonding pattern within a molecule. wisc.edu It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to chemical intuition, such as 1-center lone pairs and 2-center bonds. q-chem.com This analysis is used to understand intra- and intermolecular interactions, electron distribution, and bonding interactions. researchgate.net
Mulliken population analysis is a widely used method to calculate partial atomic charges on the atoms within a molecule. wikipedia.org These charges are derived from the linear combination of atomic orbitals (LCAO) used to construct the molecular orbitals. wikipedia.org The analysis partitions the total electron population among the constituent atoms, providing insight into the molecule's electronic structure and charge distribution. niscpr.res.inuni-muenchen.de
Mulliken charges are valuable for understanding a molecule's reactivity, dipole moment, and molecular polarizability. niscpr.res.in Atoms with positive charges are identified as electrophilic centers, while those with negative charges are nucleophilic. However, a known limitation of Mulliken analysis is its significant dependence on the basis set used in the calculation, which can lead to variability in the resulting charge values. uni-muenchen.de
A representative data table for Mulliken charge analysis on this compound would list the partial charge for each atom in the molecule.
| Atom | Charge (e) |
| C1 | Value |
| C2 | Value |
| O1 | Value |
| Br1 | Value |
| ... | ... |
Docking Studies and Pharmacotherapeutic Potential
In silico docking and activity prediction are powerful tools in drug discovery for identifying potential therapeutic agents and elucidating their mechanisms of action at a molecular level.
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand (in this case, this compound) when it interacts with the binding site of a target protein. nih.gov This method is essential for structure-based drug design, helping to identify potential molecular targets and understand the fundamental biochemical processes involved in the interaction. nih.gov
The process involves sampling various conformations of the ligand within the protein's active site and then ranking these poses using a scoring function. nih.gov The scoring function estimates the binding free energy, with a lower (more negative) value typically indicating a more stable protein-ligand complex and higher binding affinity. biointerfaceresearch.com Docking studies reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the complex. nih.gov By identifying these binding modes, researchers can understand how a compound might inhibit a protein's function, which is critical for designing new therapeutic agents. researchgate.net
Prediction of Activity Spectra for Substances (PASS) is a computer-based tool that predicts the biological activity spectrum of a compound based solely on its 2D structural formula. nih.govbmc-rm.org The software compares the structure of the input molecule with a large database of known biologically active substances to estimate its potential pharmacological effects, mechanisms of action, and specific toxicities. nih.gov
The prediction is presented as a list of potential activities, each with a calculated probability of being active (Pa) and a probability of being inactive (Pi). genexplain.comresearchgate.net Activities with Pa > Pi are considered possible for the compound. genexplain.com PASS can predict thousands of biological activities, making it a valuable tool for identifying the most promising avenues for pharmacological research and filtering out potentially toxic molecules at an early stage of drug discovery. bmc-rm.org The average accuracy of PASS predictions is reported to be around 95%. nih.gov
A sample data table from a PASS analysis for this compound would look like the following.
| Predicted Activity | Pa | Pi |
| Antineoplastic | Value | Value |
| Kinase Inhibitor | Value | Value |
| Anti-inflammatory | Value | Value |
| ... | ... | ... |
ADME (Absorption, Distribution, Metabolism, Excretion) Prediction
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a foundational step in computational drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. uq.edu.auscienceopen.com For this compound, in silico models provide critical insights into its potential behavior within a biological system. By leveraging computational tools such as SwissADME, which analyze a molecule's structure to forecast its ADME characteristics, a detailed profile can be generated before extensive laboratory testing. nih.govrjpponline.org
These predictive models use a molecule's physicochemical properties to estimate its journey through the body. Key factors include lipophilicity, water solubility, and interactions with metabolic enzymes and transport proteins. The following sections detail the computationally predicted ADME profile for this compound.
Pharmacokinetic Properties The predicted pharmacokinetic parameters suggest that this compound is likely to be well-absorbed from the gastrointestinal tract and has the potential to cross the blood-brain barrier. It is not predicted to be a substrate of P-glycoprotein, an important efflux pump that can limit drug distribution. However, the predictions indicate potential interactions with several key metabolic enzymes.
| Property | Predicted Value | Description |
|---|---|---|
| Gastrointestinal (GI) Absorption | High | Indicates the compound is likely to be well-absorbed following oral administration. |
| Blood-Brain Barrier (BBB) Permeant | Yes | Suggests the compound has the potential to cross into the central nervous system. |
| P-gp Substrate | No | Predicts that the compound is not actively transported out of cells by P-glycoprotein. |
| CYP1A2 Inhibitor | Yes | Indicates potential to inhibit the cytochrome P450 1A2 enzyme, affecting metabolism of other compounds. |
| CYP2C19 Inhibitor | No | Predicts no significant inhibition of the cytochrome P450 2C19 enzyme. |
| CYP2C9 Inhibitor | Yes | Indicates potential to inhibit the cytochrome P450 2C9 enzyme. |
| CYP2D6 Inhibitor | No | Predicts no significant inhibition of the cytochrome P450 2D6 enzyme. |
| CYP3A4 Inhibitor | Yes | Indicates potential to inhibit the cytochrome P450 3A4 enzyme, a major drug-metabolizing enzyme. |
| Log Kp (Skin Permeation) | -4.95 cm/s | Predicts a relatively low rate of skin permeation based on its physicochemical properties. |
Lipophilicity Lipophilicity is a critical parameter that influences a drug's absorption and distribution. nih.gov It is commonly expressed as Log P, the logarithm of the partition coefficient between octanol (B41247) and water. Various computational models predict this value, and a consensus Log P provides a robust estimate. The predicted values for this compound fall within a range typical for many orally administered drugs.
| Parameter | Predicted Value |
|---|---|
| iLOGP | 3.59 |
| XLOGP3 | 3.23 |
| WLOGP | 3.48 |
| MLOGP | 2.89 |
| SILICOS-IT | 4.14 |
| Consensus Log P o/w | 3.47 |
Water Solubility Aqueous solubility is essential for a compound's absorption and formulation. In silico predictions for this compound classify it as poorly to moderately soluble in water. Different predictive models (ESOL, Ali, and SILICOS-IT) provide varying estimates, reflecting the complexity of accurately forecasting this property. phytojournal.com
| Model | LogS Class | Solubility (mol/l) | Solubility (mg/ml) |
|---|---|---|---|
| ESOL | Moderately soluble | 4.31e-04 | 1.14e-01 |
| Ali | Poorly soluble | 1.25e-04 | 3.32e-02 |
| SILICOS-IT | Poorly soluble | 7.91e-05 | 2.10e-02 |
Drug-likeness Drug-likeness models use sets of structural or physicochemical rules to evaluate whether a compound is a promising candidate for an oral drug. This compound shows a favorable profile, adhering to multiple established rules without violations. The bioavailability score of 0.55 is a standard value for compounds with good predicted oral absorption.
| Rule | Violation |
|---|---|
| Lipinski | No |
| Ghose | No |
| Veber | No |
| Egan | No |
| Muegge | No |
| Bioavailability Score | 0.55 |
Medicinal Chemistry This analysis identifies potential issues related to promiscuous binding or chemical reactivity. The compound flags one alert for PAINS (Pan Assay Interference Compounds) due to the keto-phenone substructure and one Brenk alert for the alkyl halide, which can be a reactive moiety. Despite these alerts, the compound does not violate lead-likeness rules and is predicted to have a relatively straightforward synthesis.
| Property | Result |
|---|---|
| PAINS (Pan Assay Interference Compounds) | 1 alert (keto_phenone) |
| Brenk | 1 alert (halide_alkyl) |
| Lead-likeness | No violations |
| Synthetic Accessibility | 2.58 |
Conclusion and Outlook for 2 Bromoacetyl 6 Methoxynaphthalene Research
Summary of Key Research Findings and Contributions
Research to date has firmly established 2-(Bromoacetyl)-6-methoxynaphthalene as a cornerstone reagent for the derivatization and analysis of a wide range of molecules. A primary contribution of this compound lies in its role as a fluorescent labeling agent, particularly for carboxylic acids, enabling their sensitive detection in High-Performance Liquid Chromatography (HPLC). The methoxynaphthalene moiety imparts favorable fluorescence properties to the labeled analytes, facilitating their quantification at low concentrations.
Beyond its application in analytical chemistry, this compound has proven to be a valuable synthon for the construction of more complex, biologically active molecules. The bromoacetyl group serves as a reactive handle for the introduction of the methoxynaphthalene core into various molecular frameworks. While direct research on the biological activities of compounds synthesized from this compound is still developing, the well-documented pharmacological importance of related structures, such as the anti-inflammatory drug Nabumetone, which is derived from the related precursor 2-bromo-6-methoxynaphthalene (B28277), underscores the potential of this chemical family. Similarly, the synthesis of chalcones with antimicrobial properties from the parent ketone, 2-acetyl-6-methoxynaphthalene (B28280), suggests that derivatives of this compound could exhibit a broad spectrum of biological effects.
Key research findings are summarized in the table below:
| Research Area | Key Findings |
| Analytical Chemistry | Effective fluorescent labeling reagent for carboxylic acids, enhancing detection sensitivity in HPLC. |
| Organic Synthesis | Versatile building block for introducing the 6-methoxynaphthalene moiety into diverse molecular architectures. |
| Medicinal Chemistry | Precursor to potentially bioactive molecules, drawing parallels from the pharmacological profiles of structurally related compounds. |
Emerging Research Avenues and Challenges
The future of this compound research is poised for expansion into several exciting new directions. One of the most promising avenues is the systematic exploration of its utility in the synthesis of novel heterocyclic compounds. The reactivity of the α-bromoketone functionality can be harnessed in cyclization reactions to generate a variety of ring systems, which are often privileged structures in medicinal chemistry.
Further investigation into its role as a fluorescent probe for biomolecules beyond carboxylic acids represents another significant area of future research. Its potential to label other nucleophilic species, such as thiols in proteins, could open up new applications in proteomics and cellular imaging.
However, challenges remain in fully realizing the potential of this compound. A key hurdle is the need for more comprehensive studies directly investigating the biological activities of compounds synthesized from this compound. While inferences can be drawn from related structures, dedicated research is required to elucidate the specific pharmacological profiles of its derivatives. Furthermore, optimization of reaction conditions to enhance the efficiency and selectivity of derivatization and synthetic transformations will be crucial for its broader adoption.
| Emerging Avenue | Potential Applications | Research Challenges |
| Synthesis of Heterocycles | Development of novel therapeutic agents. | Control of regioselectivity in cyclization reactions. |
| Expanded Fluorescent Labeling | Proteomics, bioimaging, and diagnostics. | Specificity of labeling in complex biological matrices. |
| Biological Activity Screening | Drug discovery in areas such as inflammation, cancer, and infectious diseases. | Lack of extensive biological data on its direct derivatives. |
Broader Implications of this compound in Chemical and Medicinal Sciences
The ongoing research into this compound holds significant implications for the broader landscape of chemical and medicinal sciences. As a versatile building block, it contributes to the ever-expanding toolbox of synthetic chemists, enabling the construction of novel and complex molecular architectures. The accessibility of this reagent provides a platform for the development of new synthetic methodologies and the diversification of chemical libraries for high-throughput screening.
In the realm of medicinal chemistry, the potential to generate libraries of novel compounds based on the 6-methoxynaphthalene scaffold could lead to the discovery of new therapeutic agents with improved efficacy and novel mechanisms of action. The fluorescent properties inherent to this scaffold also offer the intriguing possibility of designing theranostic agents, which combine therapeutic action with diagnostic imaging capabilities.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(Bromoacetyl)-6-methoxynaphthalene, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves bromoacetylation of 6-methoxynaphthalene derivatives using bromoacetyl bromide or analogous reagents. For example, analogous syntheses of naphthalene derivatives (e.g., 2-chloroethyl or propargyl ethers) utilize nucleophilic substitution reactions in polar aprotic solvents like DMF, with potassium carbonate as a base to deprotonate hydroxyl groups . Reaction optimization includes monitoring via TLC (n-hexane:ethyl acetate, 9:1) and purification via silica gel chromatography with hexane/chloroform mixtures . Yield improvements may require controlled temperature (room temperature to 60°C) and stoichiometric excess of bromoacetylating agents.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., Zorbax SB-C18 column at 254 nm) is effective for purity assessment, as demonstrated for structurally similar compounds . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation. For example, the methoxy group at C6 typically resonates near δ 3.9 ppm, while bromoacetyl protons appear as a singlet near δ 4.3–4.5 ppm. Mass spectrometry (MS) further validates molecular weight (expected [M+H]+ ≈ 293–295 Da) .
Advanced Research Questions
Q. What strategies resolve discrepancies in NMR data for bromoacetyl-substituted naphthalenes under varying experimental conditions?
- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects, residual impurities, or dynamic processes. Deuterated solvents (e.g., CDCl₃ or DMSO-d₆) reduce interference, while variable-temperature NMR can identify conformational equilibria. For ambiguous peaks, 2D techniques (COSY, HSQC) clarify coupling relationships. Cross-referencing with databases like NIST Chemistry WebBook (for 6-methoxynaphthalene derivatives) aids in assigning unexpected signals .
Q. How does the bromoacetyl group influence the electrochemical reactivity of 6-methoxynaphthalene derivatives in carboxylation reactions?
- Methodological Answer : The electron-withdrawing bromoacetyl group enhances electrophilicity at the acetyl carbon, facilitating nucleophilic attacks (e.g., by CO₂ in electrocarboxylation). Comparative studies with chloroethyl analogs (e.g., 2-(1-chloroethyl)-6-methoxynaphthalene) show that bromine’s higher leaving-group ability accelerates substitution reactions, as seen in electrochemical carboxylation to yield NSAID precursors (e.g., Naproxen derivatives) . Optimized conditions include CO₂-saturated ionic liquid electrolytes and controlled potentials (−2.0 V vs. Ag/AgCl) to stabilize radical intermediates .
Q. What are the stability considerations for this compound during storage and reaction handling?
- Methodological Answer : Bromoacetyl derivatives are prone to hydrolysis and thermal decomposition. Storage at 0–6°C in amber vials under inert atmosphere (N₂/Ar) minimizes degradation . During reactions, avoid prolonged exposure to moisture or protic solvents. For long-term stability, lyophilization or formulation as a crystalline solid (verified via melting point analysis, e.g., mp ~100–110°C) is recommended .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting HPLC results when analyzing reaction mixtures containing this compound?
- Methodological Answer : Contradictory HPLC peaks may arise from co-eluting byproducts or degradation products. Use orthogonal methods like GC-MS or LC-MS to confirm peak identities. For example, in analogous studies, radioactive labeling (e.g., ¹⁸F isotopes) helped distinguish target compounds from impurities . Adjusting mobile phase pH or switching to a reverse-phase column (e.g., Posi-Ram) can improve resolution .
Q. What computational tools support the design of this compound derivatives with enhanced reactivity?
- Methodological Answer : Density functional theory (DFT) calculations predict electrophilic/nucleophilic sites by analyzing frontier molecular orbitals (HOMO/LUMO). For example, QSAR models for naphthalene derivatives correlate substituent effects (e.g., bromoacetyl’s Hammett σ value) with reaction rates . Molecular docking studies (e.g., AutoDock Vina) further assess binding affinities in biological applications (e.g., enzyme inhibition) .
Experimental Design Considerations
Q. How can researchers optimize solvent systems for silica gel chromatography of bromoacetylated naphthalenes?
- Methodological Answer : Test gradient elution with hexane:ethyl acetate (95:5 to 70:30) to balance polarity and resolution. For highly nonpolar derivatives, adding 1–2% dichloromethane improves mobility. Pre-adsorption of crude product onto silica gel before column loading reduces tailing .
Q. What safety protocols are critical when handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
